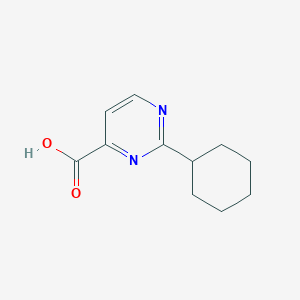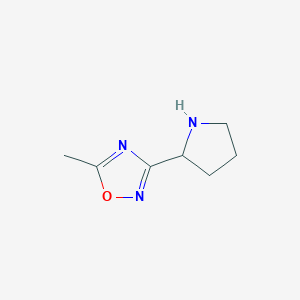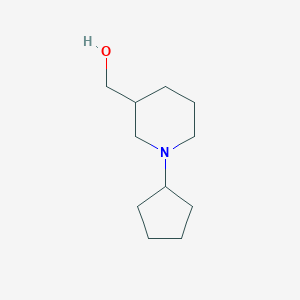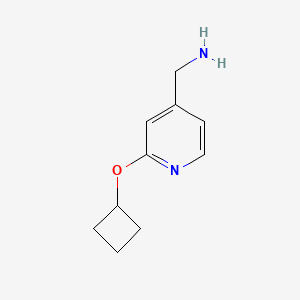
盐酸N-(2-羟丙基)哌啶-4-甲酰胺
描述
N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride, or N-HPC, is a synthetic compound used in a variety of scientific and medical research applications. It is a derivative of the amino acid piperidine, which is found in many proteins and enzymes. N-HPC has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of drugs on cells, tissues, and organs.
科学研究应用
合成与工艺开发:魏等人的研究 (2016) 描述了一种类似化合物盐酸 N-(吡啶-4-基)哌嗪-1-甲酰胺的可扩展且简便的合成工艺,这是一种新型的 Rho 激酶抑制剂。该化合物与盐酸 N-(2-羟丙基)哌啶-4-甲酰胺类似,正在研究用于治疗中枢神经系统疾病。该研究重点介绍了反应条件的优化和合成工艺的高效放大潜力,这对于药物开发和商业化生产至关重要 (Wei et al., 2016)。
化学修饰与生物学评估:冈等人的研究 (2018) 涉及从与盐酸 N-(2-羟丙基)哌啶-4-甲酰胺在结构上相关的化合物设计和合成新型联苯-4-甲酰胺衍生物。这项研究对于理解这些化合物的构效关系 (SAR) 非常重要,这有助于发现具有改善的溶解度、稳定性和减少药物相互作用的新药 (Oka et al., 2018)。
潜在抗精神病药:诺曼等人的研究 (1996) 探索了与盐酸 N-(2-羟丙基)哌啶-4-甲酰胺类似的化合物的杂环类似物作为抗精神病药的潜力。该研究评估了这些类似物与多巴胺和血清素受体的结合亲和力,这对于开发治疗精神疾病的新疗法至关重要 (Norman et al., 1996)。
抗乙酰胆碱酯酶活性:杉本等人 (1990) 研究了 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的抗乙酰胆碱酯酶 (AChE) 活性。这项研究对于理解类似于盐酸 N-(2-羟丙基)哌啶-4-甲酰胺的化合物通过抑制 AChE 治疗阿尔茨海默病等神经退行性疾病的潜力非常重要 (Sugimoto et al., 1990)。
属性
IUPAC Name |
N-(2-hydroxypropyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(12)6-11-9(13)8-2-4-10-5-3-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRLZMHFKEZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)


![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)